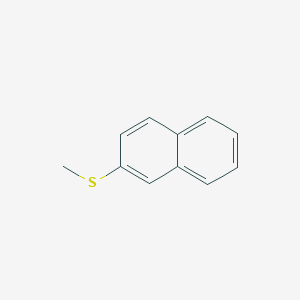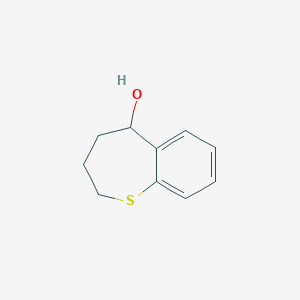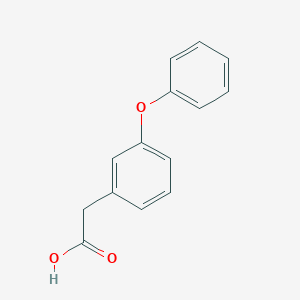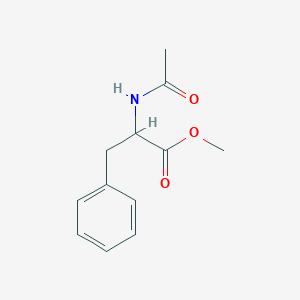![molecular formula C12H19NO2S2 B188797 N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 53799-67-0](/img/structure/B188797.png)
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a crucial component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. BMS-345541 has been shown to have significant potential in the treatment of various inflammatory and autoimmune diseases, as well as cancer.
作用機序
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide inhibits the activation of IKK, which is a critical component of the NF-κB signaling pathway. IKK phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various pro-inflammatory cytokines and other genes. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide prevents the phosphorylation of IκB by inhibiting the activity of IKK, thereby preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
生化学的および生理学的効果
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It effectively inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to have anti-cancer effects, as it inhibits the proliferation and survival of cancer cells. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can reduce the severity of neuroinflammation.
実験室実験の利点と制限
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has many advantages for lab experiments. It is a highly selective inhibitor of IKK and has been well-characterized in many studies. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to be effective in various in vitro and in vivo models of inflammation, autoimmune diseases, and cancer. However, there are some limitations to the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in lab experiments. It has low solubility in water and may require the use of organic solvents, which can affect the stability and activity of the compound. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have off-target effects, and its use may need to be validated using additional methods.
将来の方向性
There are many potential future directions for the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective IKK inhibitors that can be used in the treatment of various diseases. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have potential applications in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to investigate the long-term effects and safety of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in humans. Finally, the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in combination with other drugs may have synergistic effects and may be a promising approach for the treatment of various diseases.
合成法
The synthesis of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with butylmagnesium bromide, followed by the addition of methyl isocyanide and sulfur to form the intermediate. The final product is obtained by reacting the intermediate with ammonium chloride and hydrochloric acid. This synthesis method has been well-established and has been used in many studies.
科学的研究の応用
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been extensively used in scientific research to investigate the role of IKK in various diseases and to evaluate the therapeutic potential of IKK inhibitors. Studies have shown that N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide can effectively inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have anti-cancer effects in various cancer types, such as breast cancer, prostate cancer, and pancreatic cancer.
特性
CAS番号 |
53799-67-0 |
|---|---|
製品名 |
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide |
分子式 |
C12H19NO2S2 |
分子量 |
273.4 g/mol |
IUPAC名 |
(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChIキー |
JRLQNIIAMXVKAF-UHFFFAOYSA-N |
異性体SMILES |
CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
正規SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
その他のCAS番号 |
53799-67-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



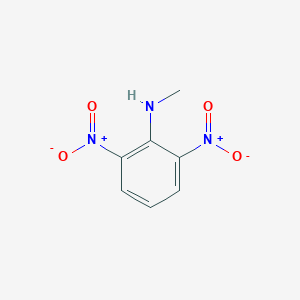
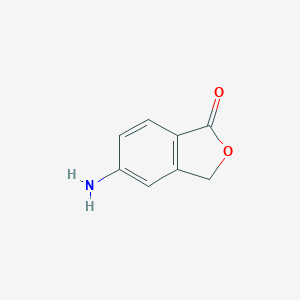
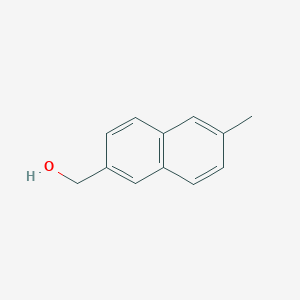
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
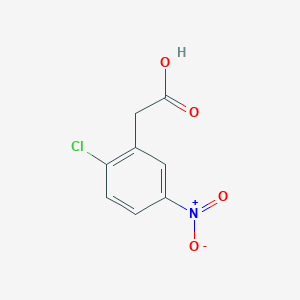

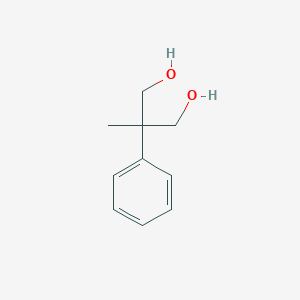
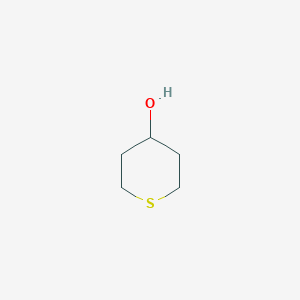
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
